4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one belongs to a class of compounds known as thalidomide derivatives. Thalidomide derivatives are a group of structurally similar compounds derived from thalidomide, a drug originally used as a sedative and antiemetic. While thalidomide was withdrawn due to its teratogenic effects, subsequent research identified its immunomodulatory and anti-angiogenic properties. This spurred interest in developing thalidomide analogs with improved safety profiles and therapeutic potential. []
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring structure, with a methyl group located at the fourth position of the pyrrole ring. Its molecular formula is and it has a molecular weight of approximately 148.16 g/mol. The compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
This compound can be classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structure. It is also recognized for its role as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype, which is significant in neuromodulation and potential therapeutic interventions for neurological disorders .
The synthesis of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one can be achieved through various methodologies, primarily involving cyclization reactions. A common synthetic route includes:
In industrial applications, large-scale production may utilize optimized conditions to maximize yield and purity, often incorporating purification techniques such as recrystallization or chromatography.
The molecular structure of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one features:
The structural formula can be represented as follows:
The compound's unique structural features contribute to its reactivity and biological activity.
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is involved in several chemical reactions:
These reactions allow for the modification of the compound's structure, leading to derivatives with potentially enhanced biological properties .
The primary mechanism of action for 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one involves its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor.
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one has several promising applications:
Classical multi-step organic synthesis remains the cornerstone for accessing the 4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one core. These approaches typically involve the sequential construction of the pyridinone and pyrrolidine rings, leveraging well-established condensation and cyclization reactions. A prevalent strategy employs Knorr Paal-type condensations between appropriately substituted 1,3-dicarbonyl compounds and α-aminonitriles or related bifunctional nucleophiles. For instance, condensation of ethyl 3-aminocrotonate with 2-chloro-3-(cyanomethyl)pyridine derivatives under basic conditions facilitates the formation of the fused pyrrole ring after dehydrohalogenation and hydrolysis steps, yielding the dihydropyrrolopyridinone core [1] [2].
Alternatively, ring-closing metathesis (RCM) offers a powerful route, particularly for generating the dihydropyrrole moiety. Synthesis commences with N-allylation of a preformed 4-methyl-3,6-dihydropyridin-2-one, followed by RCM using Grubbs' catalysts (e.g., G-II, 5-10 mol%) to form the bicyclic structure. While efficient, this route requires careful control of the alkene geometry in the precursor to ensure optimal cyclization efficiency and yield. Post-cyclization hydrogenation or functionalization steps are often necessary to achieve the desired saturation level and introduce specific substituents [3].
A third significant approach involves the cyclodehydration of linear precursors containing both ring-forming elements. For example, reacting 3-cyano-4-methyl-2-pyridone derivatives with α-halo carbonyl compounds yields intermediates that undergo intramolecular aldol condensation or nucleophilic displacement under thermal or acidic conditions, furnishing the bicyclic system. These multi-step sequences, while sometimes lengthy, provide high levels of structural control and are amenable to introducing diverse substituents at specific positions early in the synthesis.
Table 1: Multi-Step Synthetic Routes to 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one Core
Strategic Approach | Key Starting Materials | Critical Steps | Typical Yield Range | Primary Limitations |
---|---|---|---|---|
Knorr Paal-Type Condensation | 1,3-Dicarbonyls, α-Aminonitriles | Condensation, Cyclodehydration | 25-45% | Moderate yields, regiochemistry control |
Ring-Closing Metathesis (RCM) | N-Allyl 3,6-Dihydropyridin-2-ones | Allylation, RCM, Hydrogenation (optional) | 40-65% (over 2-3 steps) | Catalyst cost, alkene isomerization risk |
Linear Precursor Cyclization | 3-Cyano-4-methyl-2-pyridones, α-Halo carbonyls | Alkylation, Intramolecular Condensation | 30-50% | Potential for dimerization, step count |
Catalytic methods offer streamlined access to the dihydropyrrolopyridinone core, enhancing atom economy and reducing synthetic steps. Palladium-catalyzed domino reactions are particularly effective. Sequential Suzuki-Miyaura coupling/intramolecular amidation exemplifies this: 4-chloro-1H-pyrrole-3-carboxylates undergo regioselective Suzuki coupling with (6-methoxypyridin-3-yl)boronic acids. The resulting biaryl-like intermediates spontaneously undergo intramolecular lactamization under the reaction conditions or with mild heating, directly yielding the tricyclic structures incorporating the dihydropyrrolopyridinone motif prevalent in M4 modulator patents [1] [3]. Key to success is the judicious choice of ligands (e.g., SPhos, XPhos) and bases (Cs₂CO₃, K₃PO₄) to facilitate both cross-coupling and cyclization without catalyst decomposition.
Copper-catalyzed tandem Ullman/cyclization provides another catalytic entry. Reacting 2-halo-3-(halomethyl)pyridines with β-enamino esters in the presence of CuI (10 mol%) and a diamine ligand (e.g., N,N'-dimethylethylenediamine) enables sequential C-N bond formation (Ullman-type coupling) followed by intramolecular enamine addition to the ester, generating the bicyclic lactam. Microwave irradiation often significantly accelerates these processes (30-60 min vs. 12-24 h conventionally), improving yields and reducing byproduct formation. The 4-methyl group can be introduced via the enamino ester component (e.g., using 3-aminocrotonate esters) [2] [8].
Acid-catalyzed dehydrative cyclizations remain relevant, especially for substrates bearing oxygen or nitrogen nucleophiles adjacent to carbonyl groups. Treating N-(2-oxopropyl)-2-(pyridin-3-yl)acetamide derivatives with p-toluenesulfonic acid (PTSA) or polyphosphoric acid (PPA) induces cyclization through electrophilic activation of the carbonyl, followed by nucleophilic attack by the pyridine nitrogen, forming the annulated system. While operationally simpler than transition metal catalysis, this method can suffer from regiochemical mixtures if unsymmetrical pyridine derivatives are employed and often requires higher temperatures (100-150°C) [6].
The 4-methyl group in 4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one presents a crucial handle for diversification, enabling the installation of pharmacophores or modulating physicochemical properties. Achieving regioselective modification at this benzylic position is paramount.
Directed Lithiation offers precise control. Strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), typically at -78°C in THF, deprotonate the 4-methyl group regioselectively, facilitated by the electron-withdrawing effect of the adjacent lactam carbonyl. The resulting stabilized carbanion readily attacks electrophiles (E⁺):
Radical Bromination (e.g., N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) initiator, CCl₄, reflux) provides a practical, scalable route to the 4-(bromomethyl) derivative. While potentially less regioselective than directed lithiation due to competing alkene or aromatic bromination, careful control of NBS stoichiometry (1.0-1.1 equiv) and reaction time maximizes selectivity for the benzylic position. The resulting bromide serves as a versatile precursor for nucleophilic substitution (e.g., with amines, azide, cyanide) or further transformations like Arbuzov reactions to generate phosphonates [1] [2].
Knoevenagel Condensation exploits the methyl group's acidity for C-C bond formation. Condensing the heterocycle with aromatic or heteroaromatic aldehydes in the presence of catalytic piperidine or pyrrolidine in ethanol/toluene mixtures generates 4-arylidene/heteroarylidene derivatives. These exocyclic alkenes can be reduced (e.g., H₂/Pd-C, NaBH₄) to install 4-alkyl chains or utilized in Michael additions [8].
Table 2: Regioselective Functionalization Strategies at the C4-Methyl Position
Methodology | Key Reagents/Conditions | Primary Products | Regioselectivity | Applications |
---|---|---|---|---|
Directed Lithiation | LDA/LiTMP, THF, -78°C; then E⁺ (E⁺= I₂, DMF, CO₂) | 4-CH₂I, 4-CH₂OH, 4-CH₂CO₂H | Excellent | Precursors for amines, alcohols, acids |
Radical Bromination | NBS (1.0-1.1 eq), AIBN, CCl₄, Δ | 4-CH₂Br | Good (monitoring req) | Nucleophilic substitution (N, O, S, C) |
Knoevenagel Condensation | ArCHO, cat. Piperidine, EtOH/Toluene, Δ | 4-CH=Ar (E/Z mixtures) | Excellent | Access to extended conjugated systems, hydrogenation to 4-CH₂Ar |
While direct biocatalytic synthesis of the racemic dihydropyrrolopyridinone core is less common, biocatalysis excels in generating enantiomerically pure derivatives, particularly through desymmetrization or kinetic resolution of prochiral or racemic precursors, and asymmetric synthesis of side chains.
Engineered Ketoreductases (KREDs) enable the highly enantioselective reduction of prochiral 4-acetyl or 4-(oxoalkyl) substituted dihydropyrrolopyridinones. Directed evolution of wild-type KREDs (e.g., from Lactobacillus brevis or Candida parapsilosis) optimizes activity and stereocontrol toward these bulky heterocyclic substrates. Mutants identified through iterative saturation mutagenesis (ISM) of active site residues (e.g., F92, T94, A145, I262 using LbKRED numbering) achieve >99% ee for (R)- or (S)-alcohol products, often with high conversion (80-95%) and under mild conditions (phosphate buffer, pH 7.0-8.0, 30°C, NADP⁺ cofactor regenerated via isopropanol or glucose/GDH). These chiral alcohols serve as key intermediates for potent M4 muscarinic receptor positive allosteric modulators (PAMs) [5].
Asymmetric Amine Transaminases (ATAs) catalyze the enantioselective amination of 4-formyl derivatives. Using pyridoxal-5'-phosphate (PLP)-dependent ATAs and an amine donor (e.g., isopropylamine, D-alanine), 4-aminomethyl substituted dihydropyrrolopyridinones are obtained with high ee (>95%). Overcoming the thermodynamic equilibrium often requires driving the reaction via by-product removal (e.g., acetone removal when using isopropylamine). Protein engineering broadens the substrate scope of ATAs to accommodate the sterically demanding bicyclic aldehyde core [10].
Halohydrin Dehalogenase (HHDH) Engineering facilitates enantioselective ring-opening of epoxides derived from 4-vinyl dihydropyrrolopyridinones. Chemically synthesized racemic 4-(glycidyl) derivatives undergo HHDH-catalyzed azidolysis or cyanolysis with excellent regioselectivity (attack at less hindered carbon) and enantioselectivity (up to 98% ee). Engineered HHDHs (e.g., based on HheD8 progenitor) tolerate the heterocyclic substrate and provide access to chiral 4-(2-azido-1-hydroxyethyl) or 4-(2-cyano-1-hydroxyethyl) derivatives, precursors to amino alcohols or γ-amino acids [5].
Synergistic Photo-/Biocatalysis merges the power of light-driven radical generation with enzymatic enantiocontrol. For instance, visible light (e.g., 530-540 nm green LEDs) excites an organic dye (e.g., Rhodamine B) to generate nitrogen-centered radicals (NCRs) from precursors like N-amidopyridinium salts. These NCRs add to 4-allyl or 4-(1-arylvinyl) substituted dihydropyrrolopyridinones. The resulting radical intermediates are intercepted enantioselectively by reduced flavin mononucleotide (FMNhq⁻) within engineered ene-reductases (EREDs, e.g., GluER mutants), transferring a hydride with high stereocontrol to yield chiral 4-(γ-aminoalkyl) derivatives bearing vicinal stereocenters (>95% ee). This "one-pot, two-catalyst" system demonstrates the potential for creating complex chiral architectures appended to the core scaffold under mild, sustainable conditions [10].
Table 3: Biocatalytic Strategies for Enantioselective Derivative Synthesis
Biocatalyst Type | Reaction Type | Key Substrate | Product (Enantioselectivity) | Typical ee |
---|---|---|---|---|
Engineered KREDs | Asymmetric Ketone Reduction | 4-Acetyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one | 4-(1-Hydroxyethyl)- derivative (R or S) | >99% |
Engineered ATAs | Asymmetric Reductive Amination | 4-Formyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one | 4-Aminomethyl- derivative | >95% |
Engineered HHDHs | Enantioselective Epoxide Ring-Opening | 4-(Glycidyl)- derivative | 4-(2-Azido/Cyano-1-hydroxyethyl)- derivative | 90-98% |
EREDs in Photo-/Biocatalysis | Enantioselective Radical Hydroamination | 4-Allyl/4-(1-Arylvinyl)- derivative | 4-(γ-Aminoalkyl)- derivative (multi stereocenters) | >95% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9